3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine
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Overview
Description
3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, which is attached to the isoxazole ring at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-acetylenic oximes with hydrazine hydrate under refluxing methanolic conditions . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the use of toxic metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or copper and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(4-Fluorophenyl)isoxazol-5-amine
- 3-(2-Fluorophenyl)isoxazol-5-amine
Uniqueness
3-(5-Fluoro-2-methylphenyl)isoxazol-5-amine is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H9FN2O |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
3-(5-fluoro-2-methylphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O/c1-6-2-3-7(11)4-8(6)9-5-10(12)14-13-9/h2-5H,12H2,1H3 |
InChI Key |
OPTVIMWYSAZINE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=NOC(=C2)N |
Origin of Product |
United States |
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